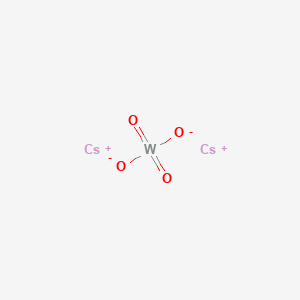
Dicesium;dioxido(dioxo)tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Dicesium;dioxido(dioxo)tungsten” is also known as “Cesium tungsten oxide (Cs2WO4)” or "Cesium tungstate" . It is a new material that has been discovered in recent years . It has a molecular formula of Cs2H6O4W and a molecular weight of 519.69600 .
Synthesis Analysis
The synthesis of metal dioxo complexes, including tungsten, has been discussed at length in various studies . For example, new oxodiperoxo–tungsten(VI) complexes have been synthesized from the reaction of Na2WO6H4, 30% H2O2, and corresponding co-ligands in an aqueous medium .
Molecular Structure Analysis
The molecular structure of tungsten oxide nanoparticles has been investigated as a function of nanoparticle size . Drastic changes were observed when the particles were smaller than 5 nm, where the particles are amorphous .
Chemical Reactions Analysis
Metal dioxo complexes, including tungsten, have diverse reactivity. The reactions are grouped by generic type, including addition across a metal oxo bond, oxygen atom transfer, and radical atom transfer reactions . Tungsten reacts with carbon at high temperatures, producing hard, wear-resistant, and insoluble tungsten carbide .
Physical And Chemical Properties Analysis
Tungsten has a silvery white luster, a high density, and the highest melting point of all metals . It is stable in air up to 350°C, but begins to oxidize above 400°C . Tungsten is stable to mineral acids in the cold, and is only slightly attacked at higher temperatures .
Safety and Hazards
Zukünftige Richtungen
“Dicesium;dioxido(dioxo)tungsten” has broad application prospects in various industries such as construction glass heat insulation, car sticker, sunshade, plastic greenhouses, and others . Further understanding of the ligand specificity and structure of the AhR will likely assist in the identification of other chemicals to which humans are exposed that may add to, synergize, or block the toxicity of TCDD .
Eigenschaften
CAS-Nummer |
52350-17-1 |
|---|---|
Molekularformel |
CsOW |
Molekulargewicht |
332.74 g/mol |
IUPAC-Name |
dicesium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Cs.O.W |
InChI-Schlüssel |
ZOQFQCPEFAOSCA-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Cs+].[Cs+] |
Kanonische SMILES |
O=[W].[Cs] |
Andere CAS-Nummern |
52350-17-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



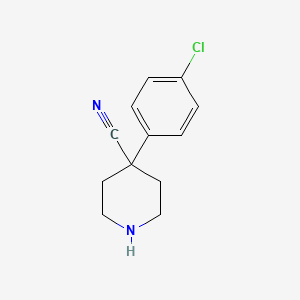
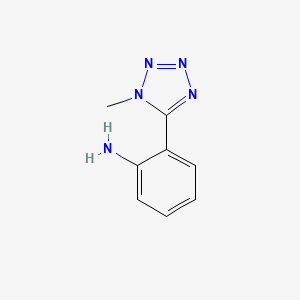

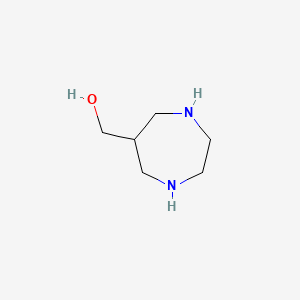

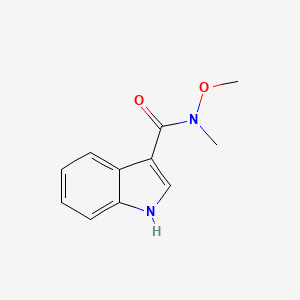

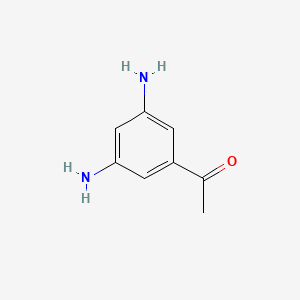
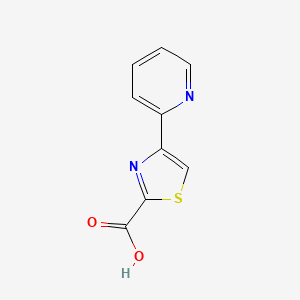
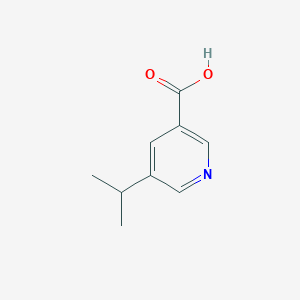

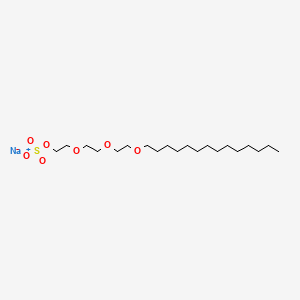
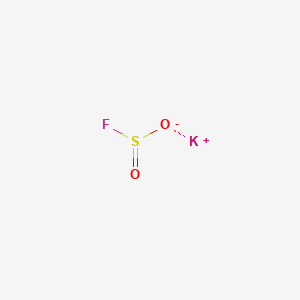
![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)